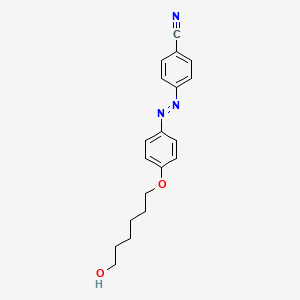
4-(6-Hydroxyhexyloxy)-4'-cyanoazobenzene
Número de catálogo B8395667
Peso molecular: 323.4 g/mol
Clave InChI: NNLRLUPUDKZUSR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US04631328
Procedure details


22.3 g of 4'-cyano-4-hydroxyazobenzene and 14 g of dry potassium carbonate are dissolved in 100 ml of absolute acetone, a pinch of KI is added, and 15.3 g of 6-chlorhexan-1-ol are then added dropwise at the boil. The reaction mixture is refluxed for 6 days. The precipitated potassium chloride is filtered off under suction from the warm mixture, and the solution is evaporated down. 200 ml of CHCl3 are added to the dye obtained, and the chloroform solution is filtered off drom undissolved material, extracted by shaking four times with H2O and evaporated down. The crude product is recrystallized from 300 ml of acetone.




Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([N:9]=[N:10][C:11]2[CH:16]=[CH:15][C:14]([OH:17])=[CH:13][CH:12]=2)=[CH:5][CH:4]=1)#[N:2].C(=O)([O-])[O-].[K+].[K+].Cl[CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][OH:31]>CC(C)=O>[OH:31][CH2:30][CH2:29][CH2:28][CH2:27][CH2:26][CH2:25][O:17][C:14]1[CH:15]=[CH:16][C:11]([N:10]=[N:9][C:6]2[CH:5]=[CH:4][C:3]([C:1]#[N:2])=[CH:8][CH:7]=2)=[CH:12][CH:13]=1 |f:1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
22.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C1=CC=C(C=C1)N=NC1=CC=C(C=C1)O
|
|
Name
|
|
|
Quantity
|
14 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
15.3 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCCCCCCO
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
by shaking four times with H2O
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
a pinch of KI is added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture is refluxed for 6 days
|
|
Duration
|
6 d
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitated potassium chloride is filtered off under suction from the warm mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solution is evaporated down
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
200 ml of CHCl3 are added to the dye
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
obtained
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the chloroform solution is filtered off drom undissolved material
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated down
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product is recrystallized from 300 ml of acetone
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
OCCCCCCOC1=CC=C(C=C1)N=NC1=CC=C(C=C1)C#N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
